2-(Oxazol-2-YL)acetonitrile
Description
Significance of Oxazole-Containing Scaffolds in Chemical Research
The oxazole (B20620) ring, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, is a privileged scaffold in medicinal chemistry and materials science. nih.govbohrium.comtandfonline.comigi-global.comresearchgate.net Its unique electronic and steric properties contribute to a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. nih.govbohrium.comresearchgate.net The oxazole moiety is a common feature in numerous natural products and clinically approved drugs, underscoring its importance in drug discovery. nih.govtandfonline.com The ability of the oxazole ring to participate in various weak interactions, such as hydrogen bonding and π-π stacking, further enhances its utility in the design of molecules with specific binding properties. tandfonline.com Consequently, the development of synthetic methods for introducing and modifying oxazole-containing structures is a major focus of chemical research. nih.govorganic-chemistry.org
Strategic Position of Acetonitrile (B52724) Derivatives in Heterocyclic Synthesis
Acetonitrile and its derivatives are fundamental building blocks in the synthesis of a vast array of heterocyclic compounds. researchgate.netnih.govmdpi.comnih.gov The nitrile group is a versatile functional group that can be transformed into various other functionalities, including amines, amides, and carboxylic acids. Furthermore, the α-protons of acetonitrile derivatives are acidic, allowing for the formation of carbanions that can participate in a wide range of carbon-carbon bond-forming reactions. nih.govacs.org This reactivity makes acetonitrile derivatives ideal precursors for the construction of diverse heterocyclic rings. In the context of 2-(Oxazol-2-YL)acetonitrile, the acetonitrile moiety serves as a reactive handle, enabling the elaboration of the oxazole core into more complex structures.
Scope and Research Objectives for this compound
This article aims to provide a focused overview of the chemical compound this compound. The primary research objectives are to:
Detail its physical and chemical properties.
Explore its synthesis through established and novel methodologies.
Examine its reactivity in various chemical transformations, including reactions with electrophiles and nucleophiles, and its participation in cycloaddition reactions.
Discuss its application as a precursor for the synthesis of other valuable organic compounds.
By concentrating solely on these aspects, this article will provide a comprehensive and scientifically rigorous examination of this compound as a key intermediate in organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-oxazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c6-2-1-5-7-3-4-8-5/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVNLARDRLKRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608764 | |
| Record name | (1,3-Oxazol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
809533-78-6 | |
| Record name | (1,3-Oxazol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Oxazol 2 Yl Acetonitrile and Its Analogues
Direct Synthesis Approaches
Direct synthesis methods provide a straightforward route to the oxazole (B20620) ring system, often by constructing the heterocycle from acyclic precursors in a single or a few steps.
Condensation Reactions Utilizing 2-Cyanoacetimidate Precursors
A notable method for the synthesis of 2-(benzo[d]oxazol-2-yl)acetonitrile involves the condensation of 2-aminophenol (B121084) with ethyl 2-cyanoacetimidate hydrochloride. In a specific application of this, a solution of 2-aminophenol and ethyl 2-cyanoacetimidate hydrochloride in anhydrous dichloromethane (B109758) is refluxed for 10 hours. Following the reaction, the mixture is cooled, diluted, and washed with a sodium hydroxide (B78521) solution to yield the desired product. acs.orgnih.gov This approach highlights the use of a cyanoacetimidate derivative to directly introduce the acetonitrile (B52724) moiety onto the oxazole ring being formed.
Cyclization Reactions Involving Acetonitrile as a Building Block
Acetonitrile can serve as a key building block in the formation of the oxazole ring through various cyclization strategies. These methods often involve the reaction of acetonitrile with other precursors to construct the heterocyclic core.
One such approach is the electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile. This method is efficient, has a broad substrate scope, and notably avoids the need for external chemical oxidants. Mechanistic studies suggest the reaction proceeds via a Ritter-type reaction followed by an oxidative cyclization, with acetonitrile acting as both a reactant and the solvent. acs.orgorganic-chemistry.org
Transition metal-mediated protocols are also prominent in oxazole synthesis due to their selectivity and mild reaction conditions. researchgate.net For instance, the reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst and a base leads to the formation of 2,5-disubstituted oxazoles through a palladium-catalyzed coupling followed by in situ cyclization. organic-chemistry.org Another example involves the reaction of α-diazoketones with amides, catalyzed by copper(II) triflate, to produce 2,4-disubstituted oxazoles. organic-chemistry.org
Furthermore, metal-free annulation reactions have been developed. For example, the reaction of alkynes, nitriles, and an oxygen source like iodosobenzene (B1197198) (PhIO) in the presence of a strong acid can regioselectively form 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. organic-chemistry.org
A patent describes a method for preparing 2-(benzoxazol-2-yl)acetonitrile by reacting o-aminophenol with malononitrile (B47326) in ethanol (B145695) with glacial acetic acid, achieving a yield of over 90%. google.com
| Precursors | Reagents/Conditions | Product Type | Reference |
| Ketones, Acetonitrile | Electrochemical, Room Temperature | Polysubstituted oxazoles | acs.orgorganic-chemistry.org |
| N-propargylamides, Aryl iodides | Pd2(dba)3, Tri(2-furyl)phosphine, NaOtBu | 2,5-disubstituted oxazoles | organic-chemistry.org |
| α-diazoketones, Amides | Copper(II) triflate | 2,4-disubstituted oxazoles | organic-chemistry.org |
| Alkynes, Nitriles, PhIO | TfOH or Tf2NH | 2,4-disubstituted and 2,4,5-trisubstituted oxazoles | organic-chemistry.org |
| o-aminophenol, Malononitrile | Ethanol, Glacial acetic acid, Reflux | 2-(benzoxazol-2-yl)acetonitrile | google.com |
Indirect Synthetic Routes and Precursor Derivatization
Indirect routes to 2-(oxazol-2-yl)acetonitrile and its analogues often involve the synthesis of a related heterocyclic precursor, which is then chemically transformed into the target molecule.
Transformation of Related Heterocycles
The transformation of other heterocyclic systems can be a powerful strategy for generating oxazole derivatives. For example, isoxazoles can be converted to their oxazole counterparts through a photochemical transposition reaction in a continuous flow process. organic-chemistry.org This method allows for the rapid and mild synthesis of various di- and trisubstituted oxazoles. organic-chemistry.org
Another approach involves the expansion of an azirine ring. The reaction of 2-acyl-3-alkyl-2H-azirines, induced by a base, can lead to the formation of oxazoles. organic-chemistry.org Similarly, the reaction of 2-(diazoacetyl)-2H-azirines with nitriles, catalyzed by Rhodium(II) octanoate, can produce 5-(2H-azirin-2-yl)oxazoles, which can then thermally isomerize to 4H-pyrrolo[2,3-d]oxazoles. researchgate.net
Modifications of Benzoxazole (B165842) Systems Leading to Acetonitrile Derivatives
The synthesis of acetonitrile derivatives can also be achieved by modifying a pre-existing benzoxazole core. A common strategy involves the condensation of 2-aminophenols with various aldehydes to form the benzoxazole ring, which can then be further functionalized. rsc.orgindexcopernicus.com For instance, 2-substituted benzoxazoles can be prepared by reacting 2-aminophenol with aldehydes under various catalytic conditions, including the use of metal oxides, palladium complexes, or Brønsted acidic ionic liquids. rsc.org
A specific example leading to a benzoxazole with an acetonitrile moiety at the 6-position is the synthesis of 2-(aminomethyl)benzo[d]oxazole-6-acetonitrile. This compound is synthesized through the condensation of 2-aminophenol with aromatic aldehydes, followed by further chemical modifications.
A patented method for producing 2-(benzoxazol-2-yl)acetonitrile involves reacting o-aminophenol with malononitrile. The process includes dissolving o-aminophenol in ethanol, adding glacial acetic acid, heating to reflux, and then adding malononitrile to react for 8-15 hours. The final product is obtained after solvent evaporation and column chromatography with a yield exceeding 90%. google.com
Advanced and Sustainable Synthetic Protocols
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These "green" chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govnih.govgarph.co.uk
Ultrasound-assisted synthesis has emerged as a valuable green technique. For example, novel 2-aminonitrile oxazoles have been synthesized in good to excellent yields via a three-component Ugi reaction under ultrasound irradiation. This method significantly reduces reaction times compared to conventional room temperature synthesis. semanticscholar.org The use of ultrasound has also been applied to the synthesis of oxadiazole derivatives, another class of heterocycles, demonstrating its broader applicability in green synthesis. mdpi.com
Microwave-assisted synthesis is another key green methodology. It has been used for the synthesis of benzoxazole derivatives, often leading to higher yields and shorter reaction times. nih.govmdpi.com For instance, the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles has been achieved under both conventional and microwave conditions, with the latter offering a more efficient route. mdpi.com
The use of deep eutectic solvents (DESs) and mechanochemical reactions also represents a move towards more sustainable synthesis. These methods have been successfully employed in the synthesis of benzoxazole derivatives. mdpi.com
Furthermore, the development of catalytic systems that are reusable and operate under mild conditions is a cornerstone of sustainable chemistry. Metal-organic frameworks (MOFs) have been shown to be effective heterogeneous catalysts for the synthesis of benzoxazole and benzimidazole (B57391) derivatives, offering high turnover numbers and easy separation from the reaction mixture. rsc.org
| Green Chemistry Approach | Reaction Type | Advantages | Reference |
| Ultrasound Irradiation | Ugi three-component reaction | Reduced reaction times, improved yields | semanticscholar.org |
| Microwave Irradiation | Condensation/Cyclization | Shorter reaction times, higher yields | nih.govmdpi.com |
| Deep Eutectic Solvents (DESs) | Aerobic oxidation | Eco-friendly solvent system | mdpi.com |
| Mechanochemical Reactions | Aerobic oxidation | Solvent-free, energy-efficient | mdpi.com |
| Heterogeneous Catalysis (MOFs) | Condensation | Reusable catalyst, high efficiency | rsc.org |
Metal-Catalyzed Reactions
Metal catalysts are instrumental in many synthetic routes to oxazoles, facilitating key bond formations and cyclization steps. Transition metals, in particular, are widely used due to their ability to lower the activation energy of reactions, often leading to high yields and selectivity. rsc.org
Palladium catalysts are frequently employed in the synthesis of oxazole derivatives. For instance, Pd(II) salts can catalyze the intramolecular cyclization of propargylamides to produce 2-substituted 5-oxazolecarbaldehydes. acs.org This method is valued for its tolerance of a wide range of functional groups on aryl, heteroaryl, and alkyl starting materials. acs.org Palladium on carbon (Pd/C) is also used in the final dehydrogenation step to convert a 4,5-dihydrooxazole (oxazoline) intermediate into the aromatic oxazole ring. Furthermore, palladium-catalyzed cross-coupling reactions, such as direct arylation, allow for the functionalization of the oxazole ring itself. organic-chemistry.org
Copper catalysts also play a significant role. Copper(II) triflate has been used to catalyze the coupling of α-diazoketones with amides to form 2,4-disubstituted oxazoles. organic-chemistry.org In other schemes, copper(II)-catalyzed oxidative cyclization of enamides at room temperature yields 2,5-disubstituted oxazoles. organic-chemistry.org This process involves the functionalization of a vinylic C-H bond. organic-chemistry.org
Other metals have also proven effective. Rhodium catalysts, such as Rh₂(oct)₄, are used in the reaction of 2-diazoacetyl-2H-azirines with various nitriles to yield 5-(2H-azirin-2-yl)oxazoles. mdpi.com Gold catalysis, in conjunction with radical chemistry, enables the synthesis of 5-oxazole ketones from internal N-propargylamides. organic-chemistry.org Additionally, Lewis acids containing metals, like boron trifluoride diethyl etherate, can catalyze the initial condensation reaction, for example, between chloroacetonitrile (B46850) and ethanolamine, to form the oxazoline (B21484) intermediate.
The table below summarizes various metal-catalyzed reactions for the synthesis of oxazole analogues.
| Catalyst System | Starting Materials | Product Type | Key Features |
| Pd(II) salts | Propargylamides | 2-Substituted 5-oxazolecarbaldehydes | Intramolecular cyclization with a reoxidant. acs.org |
| Pd/C | Dihydrooxazole intermediates | Aromatic oxazoles | Final dehydrogenation step. |
| Copper(II) triflate | α-Diazoketones, Amides | 2,4-Disubstituted oxazoles | Versatile coupling approach. organic-chemistry.org |
| Copper(II) acetate | Enamides | 2,5-Disubstituted oxazoles | Oxidative cyclization via vinylic C-H functionalization. organic-chemistry.org |
| Rh₂(oct)₄ | 2-Diazoacetyl-2H-azirines, Nitriles | 5-(2H-azirin-2-yl)oxazoles | Reaction proceeds with various substituted nitriles. mdpi.com |
| FeCl₃ | 2-Aminophenol, Aldehydes | Benzoxazole derivatives | Aerobic oxidation reaction. rsc.org |
| TiO₂–ZrO₂ | 2-Aminophenol, Aromatic aldehydes | 2-Aryl benzoxazoles | Green catalyst, short reaction times (15-25 min). rsc.org |
Electrochemical Synthesis Pathways
Electrochemical synthesis has emerged as a powerful and green alternative for constructing oxazole rings, often avoiding the need for harsh reagents, transition metals, or chemical oxidants. chemistryviews.orgrsc.orgrsc.org These methods typically proceed under mild conditions at room temperature. chemistryviews.orgorganic-chemistry.org
A common electrochemical approach involves the reaction of readily available ketones with acetonitrile, which serves as both a reactant and the solvent. organic-chemistry.orgchemistryviews.orgorganic-chemistry.org The reaction, which takes place in a divided electrochemical cell with carbon felt electrodes, is thought to proceed through a Ritter-type reaction followed by an oxidative cyclization. organic-chemistry.orgchemistryviews.orgorganic-chemistry.org The process is often activated by acid anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) and uses an electrolyte such as lithium perchlorate (B79767) (LiClO₄). chemistryviews.orgorganic-chemistry.org This methodology demonstrates good functional group tolerance and generally provides high yields of polysubstituted oxazoles. chemistryviews.org
Another electrochemical strategy employs carboxylic acids as starting materials in a phosphine-mediated deoxygenative [3+2] cycloaddition. This method is notable for being performed in a green and sustainable catalytic system that avoids transition metals and toxic oxidants. Mechanistic studies suggest that an acyloxyphosphonium ion is generated as a key intermediate via anodic oxidation. rsc.org
Electrochemical methods have also been developed for the synthesis of polysubstituted oxazoles from β-diketone derivatives and benzylamines. rsc.org This approach is considered greener and more efficient than traditional thermochemical methods as it does not require hazardous oxidants or transition metal catalysts. rsc.org
The following table details examples of electrochemical synthesis pathways for oxazole derivatives.
| Starting Materials | Key Reagents/Conditions | Product Type | Key Features |
| Aryl-substituted ketones, Acetonitrile | Carbon felt electrodes, TFAA, LiClO₄ | Polysubstituted oxazoles | Room temperature, no external chemical oxidant, Ritter-type reaction/oxidative cyclization. organic-chemistry.orgchemistryviews.orgorganic-chemistry.org |
| Carboxylic acids, Isocyanides | Phosphine mediator, undivided cell | Substituted oxazoles | Transition-metal-free, deoxygenative [3+2] cycloaddition. rsc.org |
| β-Diketone derivatives, Benzylamines | Undivided cell, KI electrolyte | Polysubstituted oxazoles | Avoids hazardous oxidants and transition metals. rsc.orgresearchgate.net |
Chemical Reactivity and Mechanistic Investigations of 2 Oxazol 2 Yl Acetonitrile
Reactivity of the Acetonitrile (B52724) Moiety
The acetonitrile portion of the molecule, -CH₂CN, is a key center of reactivity, primarily due to the acidity of its methylene (B1212753) protons and its ability to form radical species.
The methylene (CH₂) protons alpha to the nitrile group are acidic, a property enhanced by the electron-withdrawing nature of both the cyano group and the attached 2-oxazolyl ring system. rsc.org While acetonitrile itself has a pKa of approximately 31.3 in dimethyl sulfoxide (B87167) (DMSO), the addition of the electronegative oxazole (B20620) ring further facilitates the removal of a proton.
Deprotonation with a strong base generates a resonance-stabilized carbanion, which serves as a potent nucleophile in various carbon-carbon bond-forming reactions. whiterose.ac.uk This reactivity is fundamental to its role as a building block in the synthesis of more complex molecules. For instance, the benzofused analog, 2-(benzo[d]oxazol-2-yl)acetonitrile, participates in Knoevenagel condensations with various aldehydes in the presence of a basic catalyst like piperidine, showcasing the nucleophilic character of the deprotonated acetonitrile moiety. rsc.org
Table 1: Deprotonation and Subsequent Nucleophilic Reactions
| Reaction Type | Base/Catalyst | Electrophile | Result |
|---|---|---|---|
| Anion Generation | Strong bases (e.g., organolithiums, sodium hydride) | - | Formation of a stabilized carbanion |
| Knoevenagel Condensation | Piperidine | Aromatic Aldehydes | C-C double bond formation |
| Aldol-type Additions | LDA, n-BuLi | Ketones, Aldehydes | β-hydroxynitrile products |
This table summarizes conditions for generating the nucleophilic carbanion from 2-(oxazol-2-yl)acetonitrile and its subsequent reaction with electrophiles.
Beyond its nucleophilic character, the acetonitrile moiety can engage in radical reactions. Homolytic cleavage of a C-H bond in the methylene group generates the cyanomethyl radical (•CH₂CN). This reactive intermediate is central to cyanomethylation reactions, which install a -CH₂CN group onto a substrate. magtech.com.cn
The generation of the cyanomethyl radical from acetonitrile sources can be achieved through various methods, including the use of radical initiators or photocatalysis. magtech.com.cnchimia.ch For example, tert-butyl peroxybenzoate (TBPB) can thermally decompose to generate radicals that abstract a hydrogen atom from acetonitrile, forming the cyanomethyl radical. nih.gov In a related approach, bromoacetonitrile (B46782) has been used as a cyanomethyl radical source under visible-light photocatalysis for the C-H cyanomethylation of heterocycles. nih.gov These radical-mediated processes highlight an alternative pathway for utilizing the acetonitrile group, distinct from its ionic, nucleophilic reactivity. whiterose.ac.uk
Table 2: Methods for Generating Cyanomethyl Radicals for Cyanomethylation
| Method | Radical Source | Conditions | Key Feature |
|---|---|---|---|
| Thermal Initiation | Acetonitrile & TBPB | High Temperature | Metal-free generation of •CH₂CN. nih.gov |
| Photoredox Catalysis | Bromoacetonitrile | Visible Light, Photocatalyst (e.g., Ir(ppy)₃) | Mild, room temperature conditions. nih.gov |
| Cascade-Fragmentation | Vinyl Azide Reagent | Photoredox or Classical Radical Initiation | Avoids strong bases and cyanide salts. whiterose.ac.uk |
This table outlines different strategies for initiating radical cyanomethylation reactions.
Reactivity of the Oxazole Ring System
The oxazole ring is a five-membered aromatic heterocycle containing both oxygen and nitrogen. Its electronic nature as a π-deficient system governs its reactivity towards substitution, ring-opening, and other transformations. thieme-connect.de
The oxazole ring is generally considered electron-deficient due to the electronegativity of its heteroatoms, which deactivates it towards electrophilic aromatic substitution (EAS). thieme-connect.de Such reactions are typically difficult and require the presence of electron-releasing groups on the ring to proceed effectively. pharmaguideline.com The 2-cyanomethyl group on the title compound is electron-withdrawing, further disfavoring attack by electrophiles.
Conversely, the electron-deficient character of the oxazole ring makes it more susceptible to nucleophilic aromatic substitution (NAS), particularly when a good leaving group is present. thieme-connect.depharmaguideline.com For an unsubstituted oxazole, the general order of reactivity for nucleophilic attack is C2 > C4 > C5. smolecule.com In cases where a halogen is present at the C2 position, it can be readily displaced by a nucleophile. pharmaguideline.com While nucleophilic attack can lead to substitution, it can also result in ring cleavage, especially with strong nucleophiles. pharmaguideline.com
Table 3: Predicted Reactivity of the Oxazole Ring in this compound
| Position | Susceptibility to Electrophilic Attack | Susceptibility to Nucleophilic Attack | Rationale |
|---|---|---|---|
| C2 | Substituted | Potential site, but substituted | Most electron-deficient position in oxazole. pharmaguideline.com |
| C4 | Low | Moderate | Second most likely site for nucleophilic attack. pharmaguideline.comsmolecule.com |
| C5 | Low | Low | Least reactive site for nucleophilic attack. smolecule.com |
This table provides a qualitative assessment of the reactivity at different positions of the oxazole ring.
Although aromatic, the oxazole ring can be induced to open under various conditions. Strong nucleophiles, such as ammonia (B1221849) or formamide, can cause ring cleavage and rearrangement, sometimes leading to the formation of other heterocyclic systems like imidazoles. pharmaguideline.com A proposed mechanism for the formation of complex imidazoles from benzoxazole (B165842) precursors involves an initial nucleophilic attack on the oxazole ring, leading to its opening to an o-aminophenol moiety, followed by subsequent cyclization steps. mdpi.com
Rearrangements of oxazole-containing systems are also known, often proceeding through thermal or metal-catalyzed pathways. nih.gov These reactions can be atom-economical routes to novel heterocyclic structures. nih.gov For example, the Cornforth rearrangement describes the thermal ring-opening and ring-closure of certain oxazole derivatives. chim.it Another relevant transformation is the isomerization of 5-(2H-azirin-2-yl)oxazoles into 4H-pyrrolo[2,3-d]oxazoles, which occurs under thermal conditions and demonstrates the capacity of substituted oxazoles to rearrange into new fused ring systems. nih.gov
While direct studies on the excited state dynamics of this compound are not prominent, research on structurally related compounds provides insight into the potential role of the oxazole ring in such processes. Specifically, detailed investigations have been performed on 2-(oxazol-2-yl)-3-hydroxychromone (OHC). rsc.orgchemrxiv.orgresearchgate.net
This molecule exists in multiple conformations, one of which (OHC-C) features an intramolecular hydrogen bond between the hydroxyl group of the chromone (B188151) moiety and the nitrogen atom of the oxazole ring. rsc.orgchemrxiv.org Upon photoexcitation, this conformation is primed for excited-state intramolecular proton transfer (ESIPT). Theoretical studies using time-dependent density functional theory (TD-DFT) have explored the energy profiles and dynamics of this inter-ring proton transfer. rsc.orgchemrxiv.org These simulations revealed the propensities for proton transfer and helped to understand the role of different excited states in the process. rsc.org Although this research was conducted on a more complex system, it demonstrates that the oxazole nitrogen is capable of acting as a proton acceptor in excited-state processes, a functionality that could be relevant under specific structural and environmental conditions.
Table 4: Summary of Excited State Proton Transfer (ESPT) Studies on 2-(Oxazol-2-yl)-3-hydroxychromone (OHC)
| Feature | Observation | Method | Citation |
|---|---|---|---|
| Conformations | Three low-energy conformers (A, B, C) were identified. | B3LYP/cc-pVDZ | rsc.orgchemrxiv.org |
| H-Bonding | Conformer OHC-C exhibits an inter-ring OH···N hydrogen bond between the chromone and oxazole rings. | B3LYP/cc-pVDZ | rsc.orgchemrxiv.org |
| Proton Transfer | Fewest-switches surface hopping simulations show different propensities for intra- and inter-ring proton transfer upon excitation. | TDA-B3LYP | rsc.orgchemrxiv.org |
| Fluorescence | The dynamics of proton transfer influence the fluorescence behavior of the different conformers. | Simulations | rsc.org |
This table summarizes key findings from computational studies on a structurally related molecule, highlighting the potential role of the oxazole nitrogen in ESPT.
Mechanistic Elucidation of Key Transformations
The reactivity of this compound is characterized by the interplay between the oxazole ring and the acetonitrile moiety. Mechanistic studies have revealed the involvement of several key reactive intermediates that govern the course of its transformations, particularly in the synthesis of more complex heterocyclic systems. Understanding these intermediates and the transition states of associated reactions is crucial for controlling reaction outcomes and designing novel synthetic pathways.
Role of Intermediates (e.g., Imidoylchloride, Keteniminium Ions, Nitrilium Adducts)
The transformation of this compound and related precursors often proceeds through highly reactive intermediates. The specific intermediate formed is dependent on the reactants and conditions employed, leading to a diverse range of products.
Imidoyl Chlorides
Imidoyl chlorides, characterized by the RC(NR')Cl functional group, are reactive analogues of acyl chlorides and serve as key intermediates in various synthetic procedures. wikipedia.org In the context of azahetarylacetonitriles, imidoyl chlorides are often formed in situ and immediately react with the nitrile-containing compound. For instance, a one-pot, three-component reaction for synthesizing 2-azahetaryl-2-(oxoindolin-2-ylidene)acetonitriles involves the initial reaction of an isatin (B1672199) with phosphorus pentachloride to generate an imidoyl chloride intermediate. acs.orgnih.gov This electrophilic species then undergoes condensation with a hetarylacetonitrile, such as 2-(benzo[d]oxazol-2-yl)acetonitrile. acs.orgnih.gov The generation of the imidoyl chloride is identified as the rate-limiting step in this process. acs.orgnih.gov These intermediates are highly reactive towards nucleophiles and are sensitive to moisture, readily hydrolyzing to form the corresponding amide. wikipedia.org Their transient nature necessitates their immediate use in subsequent reaction steps. wikipedia.org
Keteniminium Ions
Keteniminium ions are unique electrophilic heterocumulenes that act as pivotal reactive intermediates in a number of synthetic transformations. d-nb.info They are typically generated from amides through activation with reagents like triflic anhydride (B1165640). acs.orgresearchgate.net The activation of an α-substituted amide with triflic anhydride can lead to a keteniminium ion, which is a potent electrophile. acs.org This intermediate can then react with a nitrile, such as acetonitrile, in a formal [3+2] cycloaddition manner. While direct studies on this compound acting on a pre-formed keteniminium ion are not detailed, the reverse process, where a related amide is activated to form a keteniminium ion that subsequently reacts with a nitrile solvent (like acetonitrile), provides a strong mechanistic paradigm. acs.org This reaction pathway leads to the formation of substituted oxazoles. acs.org The keteniminium ion can be attacked by various nucleophiles, initiating a cascade of reactions to form complex cyclic products. d-nb.info
Nitrilium Adducts
The nitrile group of this compound can be activated by electrophiles to form nitrilium ions. These intermediates are central to reactions like the Ritter reaction, where a carbocation reacts with a nitrile. researchgate.net In syntheses mediated by triflic anhydride, the activation of an amide can lead to a keteniminium ion, which then reacts with a nitrile (like acetonitrile) to form a nitrilium adduct. acs.orgresearchgate.net This adduct is a key intermediate in the pathway to forming substituted aminooxazoles. acs.orgresearchgate.net The mechanism involves the 5-endo-dig cyclization of the amide oxygen onto the transiently formed nitrilium ion to finalize the oxazole ring. acs.org Quantum-chemical analyses have been employed to shed light on the intricacies of these processes, confirming the role of nitrilium adducts in the formation of both oxazole and imidazole (B134444) rings from common precursors. acs.orgresearchgate.net
| Intermediate | Generating Reagents/Precursors | Subsequent Reaction Type | Product Class | Reference |
|---|---|---|---|---|
| Imidoyl Chloride | Isatin + Phosphorus pentachloride | Condensation | 2-Azahetaryl-2-(oxoindolin-2-ylidene)acetonitriles | acs.org, nih.gov |
| Keteniminium Ion | α-Amide + Triflic anhydride | Reaction with nitrile | Substituted Oxazoles/Imidazoles | acs.org, researchgate.net |
| Nitrilium Adduct | Keteniminium ion + Acetonitrile | Intramolecular Cyclization (5-endo-dig) | Substituted Aminooxazoles | acs.org |
Transition State Analysis in Cyclization Reactions
The formation of heterocyclic rings from precursors like this compound involves cyclization reactions where the stereochemistry and energetics are dictated by the transition state. While specific transition state analyses for cyclizations of this compound itself are not extensively documented, studies on analogous systems provide significant insight.
In the triflic anhydride-mediated synthesis of imidazoles (a reaction pathway closely related to oxazole synthesis), quantum-chemical calculations have been used to map the reaction profile, including the structures of intermediates and transition states. acs.org For example, in the conversion of an intermediate nitrilium adduct to the final imidazole product, calculations reveal the energy barriers associated with each step, such as sulfonyl migration and cyclization. acs.org
These computational analyses help to understand unexpected reaction outcomes, such as the preferential formation of imidazoles over oxazoles in certain cases. acs.org The analysis considers the relative energies of different possible transition states, explaining why one cyclization pathway may be favored over another. For instance, in dehydrative cyclization reactions to form oxazolines, a boat-like transition state is often proposed to minimize steric interactions, leading to specific diastereomers. In [3+2] cycloaddition reactions, which are a common method for forming five-membered rings, the mechanism can be concerted or stepwise, passing through zwitterionic or biradical intermediates, and the exact nature is determined by the electronic properties of the reactants and the stability of the transition states. mdpi.com Frontier Molecular Orbital (FMO) theory is often applied to predict the regioselectivity and reactivity in such cycloadditions, which is fundamentally a consideration of the transition state energetics. researchgate.net
| Reaction Type | Key Transition State Feature | Influence on Outcome | Method of Analysis | Reference |
|---|---|---|---|---|
| Amide Activation/Cyclization | Energy barriers for cyclization vs. rearrangement | Determines product (e.g., Oxazole vs. Imidazole) | Quantum-Chemical Calculations (DFT) | acs.org |
| Dehydrative Cyclization | Conformation (e.g., Boat-like) | Controls diastereoselectivity | Mechanistic Postulation | |
| [3+2] Cycloaddition | Concerted vs. Stepwise pathway | Predicts intermediates and regioselectivity | Molecular Electron Density Theory (MEDT), FMO Theory | mdpi.com, researchgate.net |
Advanced Derivatization Strategies and Functionalization of 2 Oxazol 2 Yl Acetonitrile Scaffolds
Functionalization at the Acetonitrile (B52724) α-Position
The methylene (B1212753) bridge (α-position) of 2-(oxazol-2-yl)acetonitrile is a key site for chemical modification. The protons at this position are rendered acidic by the electron-withdrawing effects of both the adjacent nitrile group and the oxazole (B20620) ring. oregonstate.edu This acidity allows for deprotonation by a suitable base to form a stabilized carbanion (enolate), which is a potent nucleophile. This reactivity is the basis for a variety of carbon-carbon bond-forming reactions.
Alkylation Reactions: The nucleophilic carbanion generated at the α-position can readily react with electrophiles such as alkyl halides. This allows for the introduction of a wide range of alkyl substituents. For instance, the alkylation of related oxazole-containing structures has been demonstrated to produce β-oxazol-2-yl-(methyl)-substituted derivatives, highlighting the utility of this position for creating more complex molecular architectures. nih.gov
Condensation Reactions: The active methylene group can participate in Knoevenagel-type condensation reactions with aldehydes and ketones. A notable example is the reaction of 2-(benzo[d]oxazol-2-yl)acetonitrile with isatin (B1672199), which proceeds via the nucleophilic attack of the acetonitrile α-position on the ketone carbonyl of isatin, yielding 2-azahetaryl-2-(oxoindolin-2-ylidene)acetonitriles. acs.orgnih.gov This reaction underscores the capability of the α-position to form new double bonds and extend the conjugated system of the molecule.
Hydroxyalkylation: The carbanion can also react with epoxides or other carbonyl compounds to introduce hydroxylated side chains. Tandem reactions involving cycloisomerization followed by hydroxyalkylation with trifluoropyruvates have been used to synthesize oxazoles containing a CF3-substituted alcohol unit, demonstrating a pathway to highly functionalized derivatives. mdpi.com
| Reaction Type | Electrophile/Reagent | Product Type | Significance | Reference |
|---|---|---|---|---|
| Alkylation | Alkyl Halides (e.g., R-X) | α-Alkyl-2-(oxazol-2-yl)acetonitrile | Introduction of diverse carbon side chains. | nih.gov |
| Knoevenagel Condensation | Aldehydes/Ketones (e.g., Isatin) | α,β-Unsaturated Acetonitriles | Formation of C=C bonds and extended π-systems. | acs.orgnih.gov |
| Hydroxyalkylation | Epoxides/Trifluoropyruvates | β-Hydroxy Acetonitrile Derivatives | Introduction of hydroxyl functional groups. | mdpi.com |
Substitutions on the Oxazole Ring System
The oxazole ring is a stable aromatic system, but its reactivity towards substitution can be modulated. thieme-connect.de The presence of the electron-withdrawing nitrogen atom generally deactivates the ring towards electrophilic attack. thieme-connect.de Consequently, functionalization often relies on nucleophilic substitution of a pre-functionalized ring or transition metal-catalyzed cross-coupling reactions. The general order of reactivity for nucleophilic substitution on an oxazole ring is C-2 > C-4 > C-5. smolecule.com
Nucleophilic Substitution: The most common strategy involves the displacement of a leaving group, such as a halogen, from the oxazole ring. Nucleophilic replacement of chlorine at the C-2 position, in particular, proceeds with relative ease. thieme-connect.de This method allows for the introduction of various nucleophiles, including amines, alkoxides, and thiolates.
Palladium-Catalyzed Cross-Coupling: A highly versatile method for functionalizing the oxazole ring is through palladium-catalyzed reactions. Suzuki-Miyaura cross-coupling of halo-substituted oxazoles with aryl or vinyl boronic acids is a powerful tool for creating C-C bonds and synthesizing di- or tri-substituted oxazoles. nih.govorganic-chemistry.org This approach has been used to prepare 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles from iodo-, bromo-, or chloro(hetero)aromatics. organic-chemistry.org
Direct C-H Arylation and Acylation: Advanced methods have been developed for the direct functionalization of the oxazole C-H bonds, avoiding the need for pre-installed leaving groups. For example, DMAP-catalyzed direct C-2 aroylation of oxazoles with acid chlorides provides a route to 2-aroyl-oxazoles. sci-hub.st
Synthetic Elaboration from Precursors: Substituents are often incorporated into the molecular backbone before the oxazole ring is formed. For example, the Van Leusen reaction, which uses p-tosylmethyl isocyanide (TosMIC), is a known method for producing 5-substituted oxazoles from aldehydes. nih.gov Similarly, ferric chloride-mediated cyclization can be used to form substituted 5-methyl-oxazol-2-yl scaffolds. nih.gov
| Strategy | Typical Reagents/Catalysts | Position(s) Functionalized | Type of Bond Formed | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | Halogenated Oxazole + Nucleophile (e.g., R-OH, R-NH2) | C-2, C-4, C-5 | C-O, C-N, C-S | thieme-connect.de |
| Suzuki-Miyaura Coupling | Halo-oxazole, Arylboronic Acid, Pd Catalyst | C-2, C-5 | C-C (Aryl) | nih.govorganic-chemistry.org |
| Direct C-H Aroylation | Oxazole, Acid Chloride, DMAP | C-2 | C-C (Carbonyl) | sci-hub.st |
| Van Leusen Reaction | Aldehyde, TosMIC | C-5 | C-C | nih.gov |
Conjugation and Linker Chemistry
The this compound scaffold and its derivatives are valuable building blocks in the design of larger, functional molecules, particularly in the fields of medicinal chemistry and materials science. chemscene.com The rigid oxazole core can serve as a stable anchor or a linker to connect different molecular fragments, enabling the construction of bioconjugates, drug delivery systems, and molecular probes. researchgate.net
Cleavable Linkers for Peptides: An oxazole-based linker has been developed that is hypersensitive to oxidative cleavage with periodate. researchgate.net This linker was incorporated into a peptide, creating a "conditional" ligand that could be cleaved under extremely mild conditions. This technology has been applied in the generation of MHC exchange reagents for detecting antigen-specific T cells, where the mild cleavage conditions prevent unwanted oxidation of sensitive amino acid residues like methionine. researchgate.net
Linkers in Drug Design: The oxazole moiety can function as a central linker to orient pharmacophores in a specific spatial arrangement for optimal interaction with biological targets. In the design of VEGFR-2 inhibitors, a benzoxazole (B165842) derivative was used as a central linker to position functional groups correctly within the enzyme's binding site. tandfonline.com Similarly, in the development of inhibitors for the sphingosine-1-phosphate transporter Spns2, a 3-carbon alkyl chain was used as a linker to connect the benzoxazole core to a positively charged head group, with linker length being a critical parameter for inhibitory activity. nih.gov
Bioconjugation for Drug Delivery: The broader class of oxazoline (B21484) compounds has been utilized in bioconjugation to develop targeted drug delivery systems and diagnostic tools. These scaffolds can be functionalized and attached to biomolecules like proteins or peptides to create complex molecular architectures with specific functions.
| Application | Linker Strategy | Purpose/Outcome | Example Field | Reference |
|---|---|---|---|---|
| Conditional Peptides | Oxazole-based vicinal amino alcohol | Periodate-sensitive oxidative cleavage. | Immunology (MHC Reagents) | researchgate.net |
| Enzyme Inhibitors | Benzoxazole as a central aromatic linker. | Optimal orientation of pharmacophores. | Oncology (VEGFR-2 Inhibitors) | tandfonline.com |
| Transporter Inhibitors | Alkyl chain linking benzoxazole to a polar head group. | Tuning biological activity by optimizing linker length. | Cell Biology (Spns2 Inhibitors) | nih.gov |
| Targeted Drug Delivery | Oxazoline scaffold for attachment to biomolecules. | Development of functional bioconjugates. | Medicinal Chemistry |
Computational and Theoretical Studies of 2 Oxazol 2 Yl Acetonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(oxazol-2-yl)acetonitrile. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy levels.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It has been successfully applied to study various oxazole (B20620) derivatives, providing insights into their optimized geometries and vibrational modes. researchgate.net For instance, DFT calculations can be used to predict the bond lengths and angles of this compound, which can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net The B3LYP functional is a popular choice within DFT for such studies. researchgate.netrsc.org
Time-Dependent DFT (TD-DFT) extends the principles of DFT to study the excited states of molecules. researchgate.netbohrium.com This is particularly useful for understanding the absorption and emission of light, which is crucial for applications like dye-sensitized solar cells where derivatives of this compound have been explored. rsc.org TD-DFT calculations can predict the electronic absorption spectra (UV-Vis spectra) of these compounds, and the results often show good agreement with experimental measurements. rsc.orgbohrium.com These calculations help in understanding the nature of electronic transitions, such as Ligand-to-Metal Charge Transfer (LMCT) or Ligand-to-Ligand Charge Transfer (LLCT) in metal complexes containing oxazole-based ligands. bohrium.com
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure of a molecule is described by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). numberanalytics.com The energy and distribution of these orbitals are key to understanding a molecule's reactivity. numberanalytics.compku.edu.cn
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cnmdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com For derivatives of this compound, FMO analysis can reveal how different substituents on the oxazole or acetonitrile (B52724) moieties affect the electronic properties and, consequently, the reactivity of the molecule. rsc.org For example, the introduction of electron-withdrawing groups can lower the LUMO energy, making the molecule a better electron acceptor. rsc.org
| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| MSW-1 | -5.92 | -3.29 | 2.63 |
| MSW-2 | -5.64 | -3.35 | 2.29 |
| MSW-3 | -5.60 | -3.40 | 2.20 |
| MSW-4 | -5.30 | -3.45 | 1.85 |
Mechanistic Pathway Modeling and Reaction Dynamics
Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a detailed picture of how the reaction proceeds. researchgate.net
For example, DFT calculations can be used to study the reaction mechanism of the synthesis of oxazole derivatives. This includes modeling condensation reactions or cyclization processes to determine the most favorable reaction pathway. In the context of its applications, understanding the mechanism of action of this compound derivatives often involves studying their interactions with biological targets. For instance, modeling the excited-state intramolecular proton transfer (ESIPT) in related hydroxy-oxazole systems helps in understanding their fluorescence properties, which is relevant for their use as molecular probes. researchgate.net
Spectroscopic Property Prediction and Correlation
Computational chemistry can accurately predict various spectroscopic properties of this compound and its derivatives, which can then be correlated with experimental data for structural confirmation and analysis.
DFT calculations can be used to simulate vibrational spectra (infrared and Raman). researchgate.net The calculated vibrational frequencies can be compared with experimental IR spectra to assign specific peaks to the corresponding molecular vibrations, such as the characteristic nitrile (C≡N) stretch. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR spectra to aid in structure elucidation. researchgate.netmdpi.com
As mentioned earlier, TD-DFT is a powerful tool for predicting UV-Vis absorption spectra. rsc.org By calculating the vertical excitation energies and oscillator strengths, it is possible to simulate the absorption spectrum of the molecule. rsc.org This is particularly useful for understanding the photophysical properties of oxazole-based dyes and chromophores. researchgate.net
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rroij.com This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. rroij.comnih.gov
For derivatives of this compound, molecular docking studies can be performed to investigate their binding affinity and interaction with specific protein targets. rroij.com For example, derivatives have been docked into the active sites of enzymes like kinases to explore their potential as anticancer agents. The docking results provide information about the binding energy, which is an estimate of the strength of the interaction, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. rroij.com These studies can guide the design of new derivatives with improved binding affinity and selectivity. rroij.com
ADMET Prediction and Pharmacokinetic Modeling
In the process of drug discovery and development, it is crucial to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a potential drug candidate. In silico ADMET prediction models provide a rapid and cost-effective way to assess these properties early in the drug discovery pipeline. mdpi.com
Medicinal Chemistry and Drug Discovery
The oxazole nucleus is a recognized pharmacophore, and its incorporation into various molecular frameworks has led to the discovery of numerous biologically active compounds. The versatility of this compound as a building block allows for the synthesis of a diverse library of derivatives with potential therapeutic applications.
Development of Bioactive Derivatives (e.g., Antimicrobial, Anticancer, Anti-inflammatory Agents)
Derivatives of this compound have demonstrated significant potential across a spectrum of therapeutic areas, including as antimicrobial, anticancer, and anti-inflammatory agents.
Antimicrobial Agents: The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Oxazole derivatives have shown considerable promise in this arena. Studies have revealed that compounds incorporating the oxazole scaffold can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. For instance, certain 2-substituted benzoxazoles have demonstrated notable antimicrobial properties. The isosteric replacement of the thiazole (B1198619) ring with an oxazole ring in some compounds has led to high activity against mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis.
Anticancer Agents: The development of novel anticancer therapeutics is a cornerstone of medicinal chemistry. Derivatives of this compound have emerged as a promising class of compounds with antiproliferative properties. Research has shown that certain oxazole-containing compounds can inhibit the growth of various cancer cell lines. For example, derivatives like 2-(3-(oxazol-2-yl)-4-oxo-tetrahydrocyclopentathienopyrimidin-2-yl)acetonitrile have shown inhibitory activity against breast cancer cell lines. Furthermore, some benzoxazole (B165842) derivatives have been identified as potential inducers of apoptosis and inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.
Anti-inflammatory Agents: Inflammation is a key factor in a multitude of diseases, and the development of effective anti-inflammatory drugs remains a priority. Oxazole derivatives have been investigated for their potential to modulate inflammatory pathways. Some of these compounds have shown the ability to reduce inflammation, suggesting their potential as therapeutic agents for inflammatory conditions. The anti-inflammatory activity of some novel oxazole derivatives has been demonstrated to be significant in comparison to standard drugs like indomethacin.
Table 1: Bioactive Derivatives of this compound and Related Structures
| Derivative Class | Biological Activity | Research Findings | Citations |
|---|---|---|---|
| Substituted N-oxazolylcarboxamides | Antimicrobial (Antimycobacterial) | High activity against Mycobacterium tuberculosis, including multidrug-resistant strains. | |
| 2-(3-(oxazol-2-yl)-4-oxo-tetrahydrocyclopentathienopyrimidin-2-yl)acetonitrile | Anticancer | Inhibitory activity against breast cancer cell lines. | |
| Benzoxazole Derivatives | Anticancer | Potential VEGFR-2 inhibitors and apoptosis inducers. | |
| Novel Oxazole Derivatives | Anti-inflammatory | Significant anti-inflammatory activity in carrageenan-induced rat paw edema model. | |
| 2-Substituted Benzoxazoles | Antimicrobial | Demonstrated antimicrobial properties. | |
| 2-(4-aminophenyl)benzoxazole derivatives | Anticancer | Promising effects against various cancer cell lines. |
Enzyme Inhibition Studies (e.g., Acid Ceramidase Inhibitors, HDAC Inhibitors, NOS Inhibitors, Cyclooxygenase-2 Inhibitors)
The specific molecular architecture of this compound derivatives makes them suitable candidates for targeting and inhibiting the activity of various enzymes implicated in disease pathogenesis.
Acid Ceramidase Inhibitors: Acid ceramidase (AC) is an enzyme involved in the metabolism of ceramides, which are bioactive lipids that regulate processes like cell proliferation and death. A novel class of substituted oxazol-2-one-3-carboxamides has been designed and synthesized as potent AC inhibitors. These compounds have shown promise as pharmacological tools for investigating the therapeutic potential of AC inhibition in sphingolipid-mediated disorders.
HDAC Inhibitors: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene regulation, and their inhibition is a validated strategy in cancer therapy. Novel HDAC inhibitors have been developed incorporating oxazole and benzoxazole moieties. For instance, N-(benzo[d]oxazol-2-yl)-7-(3,3,3-trifluoro-2,2-dihydroxypropanamido)heptanamide has been synthesized and evaluated as an HDAC inhibitor. Some of these inhibitors have demonstrated selectivity for certain HDAC isoforms.
NOS Inhibitors: Nitric oxide synthases (NOS) are enzymes responsible for the production of nitric oxide, a signaling molecule with diverse physiological and pathological roles. While direct studies on this compound derivatives as NOS inhibitors are not extensively documented in the provided context, the broader class of heterocyclic compounds is often explored for such activities.
Cyclooxygenase-2 Inhibitors: Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated during inflammation and is a key target for anti-inflammatory drugs. Novel oxazolone (B7731731) and isoxazole (B147169) derivatives have been synthesized and evaluated for their ability to inhibit COX-2. Some of these compounds have shown effective COX-2 inhibition, indicating their potential as anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Table 2: Enzyme Inhibition by Derivatives of this compound and Related Structures
| Enzyme Target | Derivative Class | Key Findings | Citations |
|---|---|---|---|
| Acid Ceramidase (AC) | Substituted oxazol-2-one-3-carboxamides | Potent inhibition of AC, with potential for treating sphingolipid-mediated disorders. | |
| Histone Deacetylases (HDACs) | N-(benzo[d]oxazol-2-yl) derivatives | Inhibition of HDAC enzymes with some isoform selectivity. | |
| Cyclooxygenase-2 (COX-2) | Oxazolone and Isoxazole derivatives | Effective inhibition of COX-2, suggesting anti-inflammatory potential. |
Receptor Antagonism and Agonism
The ability of this compound derivatives to interact with specific biological receptors opens up avenues for the development of drugs that can modulate cellular signaling pathways.
Research has explored the potential of oxazole and thiazole derivatives to act as agonists for the ALX receptor, which is involved in inflammatory responses. Additionally, compounds with PGD2 receptor antagonism have been investigated for the treatment of allergic diseases. In the realm of central nervous system disorders, novel selective dopamine (B1211576) D2 receptor antagonists have been developed for the potential treatment of schizophrenia, with some derivatives showing promising in vivo antipsychotic activity. The development of angiotensin II receptor antagonists, such as Telmisartan, has also involved the use of oxazoline (B21484) intermediates in their synthesis.
Materials Science and Optoelectronic Applications
Beyond their medicinal applications, the unique electronic and photophysical properties of this compound and its derivatives have attracted interest in the field of materials science.
Dye-Sensitized Solar Cells (DSSCs)
While direct application of this compound in dye-sensitized solar cells (DSSCs) is not extensively detailed in the provided context, styryl dyes containing oxazole moieties are known to be used as sensitizers in the photographic industry and are of potential interest for nonlinear optical materials. This suggests a potential for appropriately functionalized derivatives to be explored in the context of light-harvesting applications.
Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are crucial for a variety of applications in photonics and optoelectronics. The presence of a π-conjugated system and the potential for intramolecular charge transfer make derivatives of this compound interesting candidates for NLO materials. Styryl dyes incorporating the oxazole ring are noted for their large hyperpolarizability, a key property for NLO applications. The synthesis of chromophores with donor-acceptor structures, which can be derived from nitrile-containing compounds, is a common strategy for creating materials with significant third-order NLO properties.
Conclusion
2-(Oxazol-2-YL)acetonitrile is a strategically important molecule in modern organic synthesis. Its unique combination of a reactive acetonitrile (B52724) moiety and a stable, yet versatile, oxazole (B20620) ring makes it a powerful building block for the construction of a wide array of complex organic molecules. The synthetic methodologies for its preparation and the diverse range of chemical transformations it can undergo highlight its significance as a key intermediate in the pursuit of novel chemical entities with potential applications in medicinal chemistry and materials science. Further exploration of the chemistry of this compound is likely to lead to the discovery of new and efficient synthetic routes to valuable and complex molecular targets.
Future Perspectives and Emerging Research Directions
Novel Synthetic Methodologies
The development of efficient and novel synthetic routes to 2-(Oxazol-2-YL)acetonitrile and its derivatives is a cornerstone of future research. While classical methods for oxazole (B20620) synthesis, such as the Robinson-Gabriel synthesis, provide a foundational approach, contemporary research is focused on more sophisticated and sustainable methodologies. Future synthetic strategies are expected to leverage advancements in catalysis and process chemistry to improve yield, selectivity, and environmental compatibility.
One promising avenue is the expansion of electrochemical synthesis . Recent studies have demonstrated the electrochemical synthesis of 1,3-oxazoles from alkynes and acetonitrile (B52724), offering a green alternative to traditional methods that often require harsh reagents and conditions. The application of similar electrochemical strategies to produce this compound could provide a more sustainable and atom-economical route.
Another area of active development is the use of transition-metal catalysis . For instance, copper-catalyzed cyanomethylation of imines with acetonitrile has been reported, showcasing the potential for direct C-C bond formation. Adapting such catalytic systems for the synthesis of this compound could offer high efficiency and functional group tolerance. The development of one-pot reactions that combine multiple synthetic steps will also be crucial in streamlining the production of this and related compounds.
| Synthetic Approach | Key Features | Potential Advantages |
| Electrochemical Synthesis | Utilizes electric current to drive reactions, often with milder conditions. | Reduced waste, improved safety, potential for scalability. |
| Transition-Metal Catalysis | Employs catalysts like copper or palladium to facilitate bond formation. | High selectivity, broad substrate scope, milder reaction conditions. |
| One-Pot Reactions | Combines multiple reaction steps in a single vessel. | Increased efficiency, reduced purification steps, time and resource savings. |
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is largely dictated by its two key functional groups: the oxazole ring and the acetonitrile moiety. While the general reactivity of these groups is understood, the interplay between them within this specific molecule is a fertile ground for new discoveries.
The oxazole ring is known to participate in electrophilic substitution, and the presence of the acetonitrile group can influence the regioselectivity of these reactions. Future research will likely focus on a deeper computational and experimental analysis of the electron density distribution to predict and exploit novel reactivity patterns. For instance, selective functionalization at the C4 or C5 position of the oxazole ring could lead to a diverse array of new derivatives with unique properties.
The acetonitrile group is a versatile chemical handle. It can undergo hydrolysis to form carboxylic acids, reduction to amines, or participate in cycloaddition reactions to generate other heterocyclic systems like tetrazoles. The exploration of these transformations in the context of the this compound scaffold will be a key area of research. For example, the development of novel cycloaddition reactions could provide access to complex polycyclic systems with potential biological activity.
Targeted Drug Design and Development
The oxazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs. This makes this compound a highly attractive starting point for the design and development of new therapeutic agents. Future research in this area will be highly targeted, focusing on specific disease areas where oxazole-containing molecules have shown promise.
One of the primary areas of focus is expected to be in oncology . Many oxazole derivatives have demonstrated potent anticancer activity. The nitrile group in this compound can be utilized to introduce pharmacologically important functionalities or to modulate the compound's pharmacokinetic properties. For instance, it can be converted to an amide or a tetrazole, which are known to participate in hydrogen bonding interactions with biological targets.
Another promising direction is the development of anti-inflammatory and antimicrobial agents . The oxazole scaffold has been shown to be effective in inhibiting key inflammatory pathways and microbial growth. By systematically modifying the structure of this compound, researchers can aim to develop new compounds with improved potency and selectivity against specific targets.
| Therapeutic Area | Potential Application of this compound Derivatives |
| Oncology | Development of novel kinase inhibitors, anti-proliferative agents. |
| Infectious Diseases | Design of new antibacterial and antifungal compounds. |
| Inflammation | Creation of selective inhibitors of inflammatory enzymes. |
Advanced Material Engineering
The unique electronic and structural properties of the oxazole ring suggest that this compound could be a valuable building block in the field of materials science. Future research is anticipated to explore the incorporation of this molecule into advanced materials with tailored optical, electronic, and thermal properties.
One potential application is in the development of organic light-emitting diodes (OLEDs) . The conjugated system of the oxazole ring can be modified to tune the emission color and efficiency of organic electronic materials. The acetonitrile group can serve as a point of attachment for polymerization or for linking to other chromophores to create complex material architectures.
Furthermore, the ability of the oxazole and nitrile groups to coordinate with metal ions opens up possibilities for the creation of metal-organic frameworks (MOFs) and coordination polymers . These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The specific geometry and electronic nature of this compound could lead to the formation of novel materials with unique porous structures and functional properties.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The synergy between artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of new molecules. For a compound like this compound, AI and machine learning (ML) can be applied across the entire research and development pipeline.
In the realm of synthesis planning , AI algorithms can analyze vast reaction databases to propose novel and efficient synthetic routes to this compound and its derivatives. These tools can help chemists to identify optimal reaction conditions and to troubleshoot synthetic challenges, thereby accelerating the "make" phase of the discovery cycle.
For drug design , ML models can be trained to predict the biological activity and pharmacokinetic properties of virtual libraries of this compound derivatives. This allows for the rapid screening of thousands of potential drug candidates in silico, prioritizing the most promising compounds for synthesis and experimental testing.
Furthermore, AI can be employed to predict the properties of new materials . By learning from existing data on oxazole-containing polymers and coordination compounds, ML models can predict the electronic and physical properties of novel materials derived from this compound, guiding the design of materials with desired functionalities.
| Application of AI/ML | Description | Impact on Research of this compound |
| Retrosynthesis Prediction | AI tools predict synthetic pathways for a target molecule. | Faster and more efficient synthesis of derivatives. |
| Virtual Screening | ML models predict the biological activity of virtual compounds. | Rapid identification of potential drug candidates. |
| Property Prediction | AI predicts physical and chemical properties of new materials. | Accelerated discovery of advanced materials. |
Q & A
Q. What are the primary research applications of this compound in medicinal chemistry, particularly in drug discovery pipelines?
- Methodological Answer : This scaffold is integral in designing anticancer agents. Derivatives like 2-(3-(oxazol-2-yl)-4-oxo-tetrahydrocyclopentathienopyrimidin-2-yl)acetonitrile show inhibitory activity against breast cancer cell lines via computational docking studies targeting kinase domains . Macrocyclic peptides incorporating this moiety exhibit antitumor properties by disrupting protein-protein interactions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for the cyclocondensation of this compound precursors to achieve high yields (>85%)?
- Methodological Answer :
- Catalyst Selection : Sodium ethoxide in ethanol enhances cyclization efficiency compared to weaker bases .
- Temperature Control : Prolonged heating (6–8 hours) at 80–100°C ensures complete conversion .
- Purification : Use ice/water quenching with HCl (pH 6) to precipitate products, followed by ethanol recrystallization to remove unreacted starting materials .
Q. What computational approaches are suitable for predicting the bioactivity and binding mechanisms of this compound-containing compounds?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like HER2 or EGFR kinases. Focus on hydrogen bonding with oxazole nitrogens and hydrophobic interactions with cyclopentathienopyrimidine cores .
- QSAR Modeling : Train models using descriptors like LogP (2.08–2.17) and polar surface area (36–40 Ų) to predict cytotoxicity .
Q. How should researchers address contradictions in spectral data interpretation when characterizing novel this compound analogs?
- Methodological Answer :
- Cross-Validation : Compare and NMR data with DFT-calculated chemical shifts to resolve ambiguities in aromatic proton assignments .
- Isotopic Labeling : Use -enriched precursors to confirm nitrile and oxazole nitrogen environments via 2D NMR (e.g., HSQC) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound derivatives given their potential toxicity profiles?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of acetonitrile vapors .
- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .
- First Aid : For skin exposure, wash with soap/water for 15 minutes; seek medical attention if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
